L-Homotyrosine
Overview
Description
L-Homotyrosine is a building block of echinocandin B, a fungal lipidated cyclic hexapeptide that acts as an antifungal agent . It is a non-proteinogenic amino acid that is characterized by numerous hydroxylated groups .
Synthesis Analysis
The synthesis of L-Homotyrosine is closely connected to the biosynthesis of echinocandin . The hty subcluster containing htyA, htyB, htyC, and htyD genes has been shown to be responsible for L-Homotyrosine biosynthesis . The synthesis of echinocandin B involves a cascade of hydroxylation reactions during the maturation process of the peptide scaffold .
Molecular Structure Analysis
The molecular formula of L-Homotyrosine is C10H13NO3 . Its average mass is 195.215 Da and its monoisotopic mass is 195.089539 Da .
Chemical Reactions Analysis
The biosynthesis of L-Homotyrosine involves several oxidation steps . Variations in the oxidation pattern induced by these enzymes account for a remarkable structural diversity among the echinocandins .
Physical And Chemical Properties Analysis
L-Homotyrosine has a density of 1.3±0.1 g/cm3, a boiling point of 402.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has 4 H-bond acceptors, 4 H-bond donors, and 4 freely rotating bonds .
Scientific Research Applications
1. Antibiotic Biosynthesis
L-Homotyrosine plays a role in the biosynthesis of certain antibiotics. For example, in the study of the biosynthesis of L-671,329, an echinocandin-type antibiotic, L-homotyrosine is formed from tyrosine through a chain elongation mechanism involving condensation with acetate. This process is essential for the formation of this class of antibiotics, which have significant medical applications (Adefarati et al., 1991).
2. Role in Marine Cyanobacterial Metabolites
L-Homotyrosine is also found in marine cyanobacterial metabolites. For instance, Lyngbyastatin 4, a depsipeptide isolated from the marine cyanobacterium Lyngbya confervoides, contains homotyrosine. This substance has been shown to have inhibitory activity against elastase and chymotrypsin, indicating potential therapeutic applications (Matthew et al., 2007).
3. Cyanopeptolins and Anabaenopeptins
In a study focusing on Planktothrix agardhii, two homotyrosine-bearing cyanopeptolins were described. These compounds, which contain homotyrosine, highlight the diversity and complexity of natural products derived from marine cyanobacteria. The unique structures of these cyanopeptolins suggest potential biological activity and research interest (Okumura et al., 2009).
4. Amino Acid Analysis in Proteins
Homotyrosine is used as an internal standard in the high-performance liquid chromatography (HPLC) analysis of proteins. This application is crucial for accurate quantification and analysis of proteins in various biological and medical research contexts (Hesse & Weller, 2016).
5. Enzyme Inhibition Studies
Research has shown that a homotyrosine-based seleninic acid can irreversibly inhibit protein tyrosine phosphatases. This is significant for understanding enzyme mechanisms and for the potential development of therapeutic agents (Abdo et al., 2008).
6. Metabolic Engineering for Amino Acid Production
Studies on Escherichia coli have explored the use of metabolic engineering to enhance the production of L-homoserine, an important precursor in the biosynthesis of amino acids like L-homotyrosine. This research is crucial for developing efficient methods for producing valuable amino acids (Mu et al., 2021).
Safety And Hazards
Future Directions
Recent research has focused on the use of metallaphotoredox catalysis to overcome the key challenges associated with the preparation of the non-proteinogenic amino acid homotyrosine contained in echinocandin B . This could pave the way for the rapid access to N-Fmoc-protected non-proteinogenic and unnatural amino acids and the total synthesis of complex bioactive peptides containing these amino acids .
properties
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOZZTFGSTZNRX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569328 | |
Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Homotyrosine | |
CAS RN |
221243-01-2, 185062-84-4 | |
Record name | Homotyrosine, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221243012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HOMOTYROSINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X6A9Y291 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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